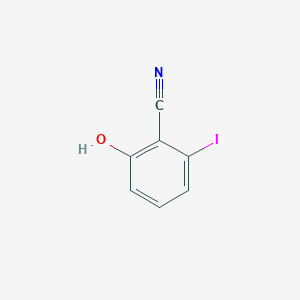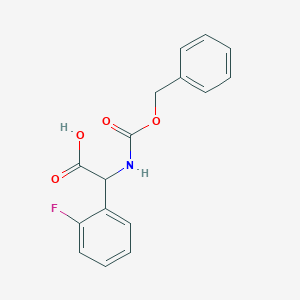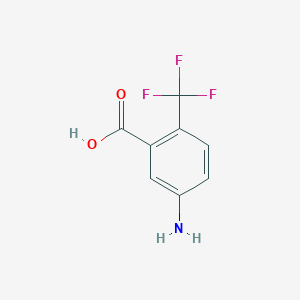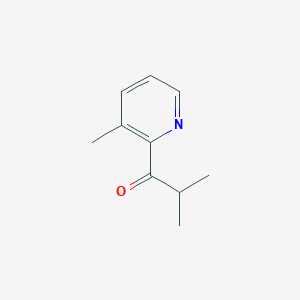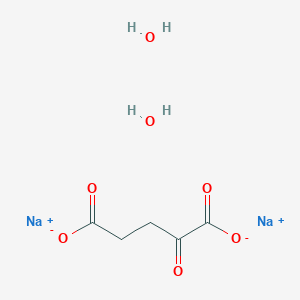
Disodium 2-oxoglutarate dihydrate
Übersicht
Beschreibung
Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutaric acid disodium salt dihydrate, is the hydrated disodium salt of 2-oxoglutaric acid . It is a suitable reagent used in studies to investigate the role of nitric oxide (NO) in mast cell physiology and biochemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,2‑dichloropentanedioic acid dimethyl ester with a 30% (w/w) NaOH solution at 60°C for 4 hours . The two chlorine atoms on the 2,2‑dichloropentanedioic acid dimethyl ester are replaced by two hydroxyl groups, which then dehydrate to form a carbonyl group. The ester groups at both ends hydrolyze under alkaline conditions to form carboxyl groups, resulting in the formation of α‑ketopentanedioic acid sodium .Molecular Structure Analysis
The molecular formula of this compound is C5H8Na2O7 . The molecular weight is 226.09 g/mol .Chemical Reactions Analysis
This compound is a key intermediate of cellular metabolism with pleiotropic functions . It is widely used to study how 2-oxoglutarate fuels bioenergetic and amino acid metabolism and DNA, RNA, and protein hydroxylation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.09 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass and monoisotopic mass are 226.00654115 g/mol . The topological polar surface area is 99.3 Ų . The heavy atom count is 14 .Wirkmechanismus
Target of Action
Disodium 2-oxoglutarate dihydrate, also known as α-Ketoglutarate (AKG), is an essential metabolite in virtually all organisms . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH) , glutamate dehydrogenase (GDH) , succinate semialdehyde dehydrogenase (SSADH) , and transaminases . These enzymes play crucial roles in various biological processes, including energy production, signaling modules, and genetic modification .
Mode of Action
The compound interacts with its targets to facilitate various biochemical reactions. For instance, it is involved in the prolyl hydroxylation of the hypoxia-inducible factor (HIF), a process catalyzed by alpha-ketoglutarate dependent nonheme iron dioxygenases . This interaction results in enhanced affinity of HIF towards the Von Hippel-Lindau (VHL) protein, leading to the degradation of the transcription factor .
Biochemical Pathways
This compound participates in the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . This keto-acid is an intermediate of the TCA cycle, which is designed to extract reducing power during the catabolism of acetyl-CoA, with the concomitant production of high-energy triphosphate nucleotides .
Pharmacokinetics
It’s known that the compound is used in a variety of diagnostic tests, suggesting that it has suitable bioavailability .
Result of Action
The action of this compound results in a multitude of metabolic processes. These include anti-oxidative defense , energy production , amino acid metabolism , modulation of signaling systems , and genetic modification . Its role in the TCA cycle and interaction with various enzymes contribute to these effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of disodium 2-oxoglutarate dihydrate is its versatility, as it can be used in a variety of laboratory experiments. It is also relatively inexpensive, which makes it a cost-effective reagent for laboratory experiments. One limitation of this compound is that it is not very stable, and can easily be degraded by enzymes and other molecules. It also has a limited shelf-life, and must be stored in a cool, dry place.
Zukünftige Richtungen
There are a number of potential future directions for disodium 2-oxoglutarate dihydrate. It could be used in studies of the effects of metabolic inhibitors on enzyme activity, and in studies of the effects of hormones on enzyme activity. It could also be used in studies of the effects of temperature on enzyme activity, and in studies of the effects of other biological molecules, such as nucleic acids, on enzyme activity. Additionally, it could be used in studies of the effects of other environmental factors, such as light and pH, on enzyme activity. Finally, it could be used in studies of the effects of drugs and other chemicals on enzyme activity.
Wissenschaftliche Forschungsanwendungen
Disodium 2-oxoglutarate dihydrate has been used in a variety of laboratory experiments, including protein and enzyme kinetics, metabolic studies, and biochemical assays. It has been used to study the metabolism of amino acids, and has been used in studies of the effects of metabolic inhibitors on enzyme activity. It has also been used in studies of the effects of hormones on enzyme activity, and in studies of the effects of temperature on enzyme activity.
Safety and Hazards
Disodium 2-oxoglutarate dihydrate is moderately toxic by ingestion . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemische Analyse
Biochemical Properties
Disodium 2-oxoglutarate dihydrate plays a significant role in biochemical reactions. It acts as a substrate in enzymatic reactions with glutamate dehydrogenase or transaminases . It interacts with enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to its formation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It has been shown to provide a protective effect against H2O2 and metal stress in many organisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is involved in the catabolism of acetyl-CoA, a process designed to extract reducing power during the TCA cycle with the concomitant production of high energy triphosphate nucleotides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at +15 to +25°C within specification range for 24 months
Metabolic Pathways
This compound is involved in the TCA cycle, a very efficient metabolic pathway designed to extract reducing power during the catabolism of acetyl-CoA . It interacts with enzymes such as ICDH, GDH, SSADH, and transaminases that directly contribute to its formation .
Eigenschaften
IUPAC Name |
disodium;2-oxopentanedioate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSWOFWCOAQLHZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Na2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



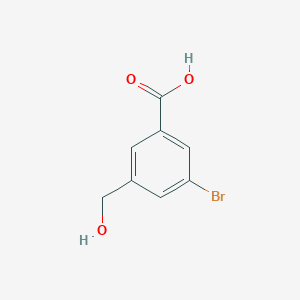
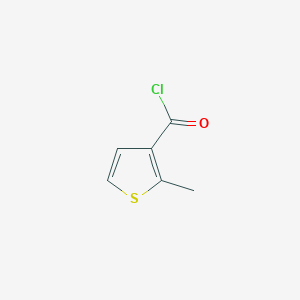
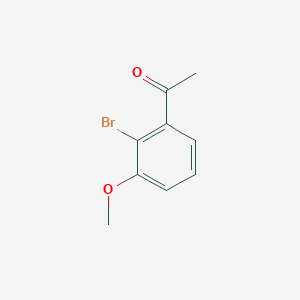

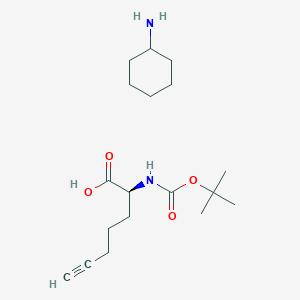

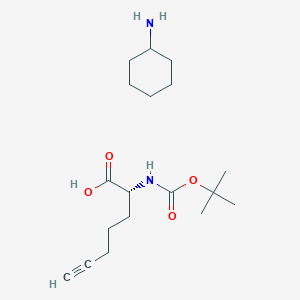
![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)

